5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

Lipophilicity Medicinal Chemistry Drug Design

Why choose this compound? Unsubstituted or 5-methyl analogs cannot replicate its profile. A LogP of ~0.9 drives optimal passive membrane diffusion for CNS-penetrant candidates, while the electron-withdrawing CF3 group enhances electrophilicity in [3+2] dipolar cycloadditions. The 1,3,4-oxadiazole isomer class provides ~10× lower lipophilicity than 1,2,4-oxadiazoles, improving lipophilic efficiency (LiPE) and reducing off-target binding. Superior thermal stability (mp 97–98°C vs. 54–56°C for the methyl analog) ensures reliable handling in solid-phase and automated parallel synthesis. Purchase 95% purity research-grade material to accelerate your medicinal chemistry program.

Molecular Formula C3HF3N2O2
Molecular Weight 154.05 g/mol
CAS No. 82476-06-0
Cat. No. B1309156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL
CAS82476-06-0
Molecular FormulaC3HF3N2O2
Molecular Weight154.05 g/mol
Structural Identifiers
SMILESC1(=NNC(=O)O1)C(F)(F)F
InChIInChI=1S/C3HF3N2O2/c4-3(5,6)1-7-8-2(9)10-1/h(H,8,9)
InChIKeyWBAFTNAJPQGNME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL (CAS 82476-06-0): Key Physicochemical and Procurement Profile


5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL (CAS 82476-06-0), also named 5-(trifluoromethyl)-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic building block belonging to the 1,3,4-oxadiazole class . This compound features a trifluoromethyl (-CF3) substituent at the 5-position, imparting distinctive electronic and lipophilic properties [1]. Its molecular formula is C3HF3N2O2 with a molecular weight of 154.05 g/mol [2]. It is commercially available as a research chemical with typical purity of 95% and is supplied in solid form .

Why Generic 1,3,4-Oxadiazol-2-ol Substitution Fails: The Critical Role of the 5-Trifluoromethyl Group in 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL


The 1,3,4-oxadiazol-2-ol scaffold exhibits widely variable physicochemical and biological properties depending on the substituent at the 5-position. Simply substituting a generic analog risks compromising critical molecular attributes such as lipophilicity, hydrogen-bonding capacity, and metabolic stability. The trifluoromethyl group in 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL confers a unique combination of moderate lipophilicity (LogP ~0.9) [1], an elevated melting point (97-98 °C) [2], and enhanced acidity of the oxadiazolone NH [3], which together drive its utility in medicinal chemistry and agrochemical research. These properties are not replicated by methyl, phenyl, or unsubstituted analogs, rendering generic substitution ineffective for applications requiring precise physicochemical tuning.

Quantitative Differentiation of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL: Comparative Physicochemical and Reactivity Evidence


Lipophilicity Advantage Over Methyl and Unsubstituted Analogs: LogP Comparison of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

The trifluoromethyl group significantly increases lipophilicity compared to a methyl substituent or hydrogen. 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL exhibits a calculated LogP of 0.9 [1]. In contrast, the 5-methyl analog (CAS 3069-67-8) has a predicted LogP of approximately -0.2, and the unsubstituted 1,3,4-oxadiazol-2-ol has a predicted LogP of -0.8. This difference of approximately 1.1-1.7 log units indicates a ~10- to 50-fold higher partition coefficient, enhancing membrane permeability potential.

Lipophilicity Medicinal Chemistry Drug Design

Enhanced Thermal Stability Over Methyl and Phenyl Analogs: Melting Point Comparison of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

The trifluoromethyl group imparts a higher melting point compared to smaller or non-fluorinated substituents, indicative of stronger intermolecular interactions in the solid state. 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL has a melting point of 97-98 °C [1]. In contrast, the 5-methyl analog melts at 54-56 °C, and the 5-phenyl analog melts at 117 °C . While the phenyl derivative has a higher melting point, the trifluoromethyl analog offers a distinct balance of moderate lipophilicity and solid-state stability.

Thermal Stability Solid-State Chemistry Formulation

Unique Reactivity as an Azomethine Ylide Precursor: Comparative Dipolar Cycloaddition Potential

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL can act as an azomethine ylide precursor, reacting with dipolarophiles to form imines or zwitterions . This reactivity is characterized by a distinct NMR signature (two doublets: J=7 Hz and J=14 Hz; one triplet: J=14 Hz) . While 1,3,4-oxadiazol-2-ones with other substituents may also exhibit dipolar cycloaddition, the trifluoromethyl group's strong electron-withdrawing effect (-I) enhances the electrophilicity of the carbonyl carbon, potentially accelerating cycloaddition rates. Direct kinetic data for this specific compound are not available, but the class-level inference is supported by the known reactivity of trifluoromethyl-substituted heterocycles [1].

Cycloaddition Heterocycle Synthesis Medicinal Chemistry

Lower Lipophilicity Compared to 1,2,4-Oxadiazole Isomers: Isomeric Advantage for Aqueous Compatibility

In a systematic comparison of oxadiazole isomers, 1,3,4-oxadiazoles exhibit approximately one order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole counterparts [1]. This translates to a ~1 log unit difference in distribution coefficient at physiological pH. Specifically, 5-(trifluoromethyl)-1,3,4-oxadiazol-2-OL, with a LogP of 0.9, would be significantly less lipophilic than a hypothetical 3-(trifluoromethyl)-1,2,4-oxadiazol-5-ol isomer (predicted LogP ~1.9). This difference is critical for applications requiring aqueous solubility while retaining sufficient membrane permeability.

Lipophilicity Isomer Comparison Drug Design

Optimal Application Scenarios for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL Based on Quantitative Evidence


Design of CNS-Penetrant or Intracellular Drug Candidates

The moderate lipophilicity (LogP 0.9) of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL, which is 10-50x higher than methyl or unsubstituted analogs [1], makes it a preferred building block for optimizing passive membrane diffusion. This property is particularly valuable in the design of CNS-penetrant small molecules or intracellular-targeting agents where balanced permeability is essential.

Synthesis of Complex Nitrogen Heterocycles via Dipolar Cycloaddition

The compound's ability to function as an azomethine ylide precursor, with its characteristic NMR signature (J=7 Hz, J=14 Hz) , enables its use in [3+2] dipolar cycloaddition reactions. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the oxadiazolone carbonyl, potentially accelerating reaction rates [2]. This makes it a valuable building block for constructing diverse heterocyclic scaffolds in medicinal chemistry programs.

Solid-Phase Synthesis or Formulation Requiring Thermal Stability

With a melting point of 97-98 °C [3], 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL offers superior handling and storage stability compared to the 5-methyl analog (54-56 °C). This thermal stability is advantageous for solid-phase synthesis, automated parallel synthesis platforms, or formulation processes where melting point impacts workflow and product integrity.

Development of Compounds with Favorable Lipophilic Efficiency (LiPE)

The 1,3,4-oxadiazole isomer class exhibits approximately one order of magnitude lower lipophilicity than 1,2,4-oxadiazoles [4]. This inherent isomeric advantage, combined with the moderate LogP (0.9) of the trifluoromethyl derivative [5], supports the design of compounds with improved lipophilic efficiency (LiPE), reducing the risk of off-target effects and promiscuous binding while maintaining target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-OL

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.